molecular formula C9H6BrNO3 B8568483 5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione

5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B8568483
M. Wt: 256.05 g/mol
InChI Key: ONFYELNCLOYDDR-UHFFFAOYSA-N
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Patent
US09393232B2

Procedure details

To concentrated H2SO4 (30 ml) at 65° C. was added N-(4-bromo-2-methoxyphenyl)-2-(hydroxyimino)acetamide (5.55 g, 20 mmol) portionwise. The mixture was heated at 90° C. for 1.5 h. The mixture was cooled to room temperature, poured onto ice, and stirred for 10 min. The solid was collected by filtration, washed with water, and air dried to afford 5-Bromo-7-methoxyindoline-2,3-dione (3.6 g, crude, 70% yield). This material was used without further purification. 1H NMR (400 MHz, DMSO-d6): δH 7.93 (s, 1H), 7.38 (s, 1H), 3.94 (s, 3H). MS (ESI) m/e [M+1]+ 256, 258.
Name
N-(4-bromo-2-methoxyphenyl)-2-(hydroxyimino)acetamide
Quantity
5.55 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:13])[CH:10]=NO)=[C:4]([O:14][CH3:15])[CH:3]=1.[OH:16]S(O)(=O)=O>>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[C:4]([O:14][CH3:15])[CH:3]=1)[NH:8][C:9](=[O:13])[C:10]2=[O:16]

Inputs

Step One
Name
N-(4-bromo-2-methoxyphenyl)-2-(hydroxyimino)acetamide
Quantity
5.55 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)NC(C=NO)=O)OC
Name
Quantity
30 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
poured onto ice
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C2C(C(NC2=C(C1)OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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